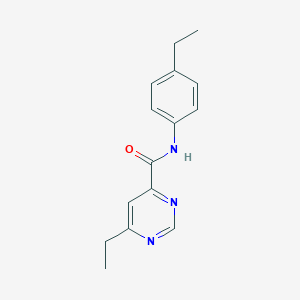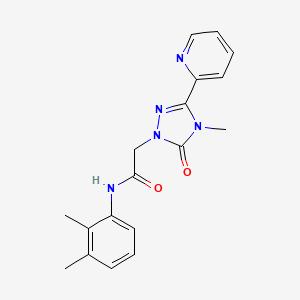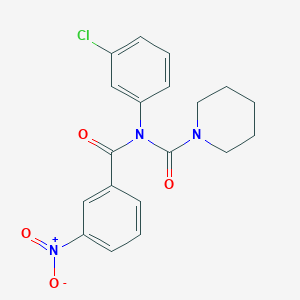
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid, also known as DFPMA, is a novel compound with potential therapeutic applications in the field of neuroscience. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have a high affinity for GABA receptors in the brain.
作用机制
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid acts as a GABA receptor modulator by binding to the GABA receptor and enhancing its activity. It has been shown to increase the release of GABA in the brain, which leads to an overall increase in GABAergic neurotransmission. This results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid has been shown to have anxiolytic and anticonvulsant effects in animal models. It has been found to increase the latency to seizure onset and decrease the duration of seizures. It has also been shown to reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of using 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid in lab experiments is its high affinity for GABA receptors, which makes it a potent GABA receptor modulator. However, one limitation is that it is a relatively new compound and its long-term effects are not yet fully understood.
未来方向
There are several future directions for research on 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid. One area of research could be the development of more potent and selective GABA receptor modulators based on the structure of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid. Another area of research could be the investigation of the long-term effects of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid on the brain and its potential for the treatment of neurological disorders. Additionally, the effects of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid on other neurotransmitter systems could be studied to gain a better understanding of its mechanism of action.
合成方法
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-Boc-3-pyrrolidinol to form the N-Boc-3-pyrrolidinyl-3-methoxyphenylacetyl chloride. The Boc group is then removed using trifluoroacetic acid to yield the N-3-pyrrolidinyl-3-methoxyphenylacetyl chloride. This is then reacted with 2,2-difluoroacetic acid to form the final product, 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid.
科学研究应用
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid has been shown to have potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for GABA receptors in the brain and has been shown to modulate GABAergic neurotransmission. This makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
属性
IUPAC Name |
2,2-difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-22-14(15(16,17)12(19)20)7-8-18(10-14)13(21)23-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWHGHOICGHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)
![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

